2,2,2-Trifluoroethanol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,2,2-trifluoroethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3F3O/c3-2(4,5)1-6/h6H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQDFWAXVIIEBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

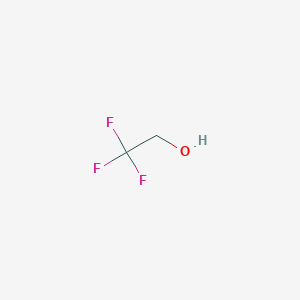

Canonical SMILES |

C(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021751 |

Source

|

| Record name | 2,2,2-Trifluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with an ethanol-like odor; bp = 74.1 deg C; [Merck Index] |

Source

|

| Record name | Ethanol, 2,2,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoroethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8400 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

71.3 [mmHg] |

Source

|

| Record name | Trifluoroethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8400 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

75-89-8 |

Source

|

| Record name | 2,2,2-Trifluoroethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoroethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoroethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03226 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 75-89-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,2-Trifluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoroethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,2-TRIFLUOROETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T8I76KYF1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,2,2-Trifluoroethanol: A Comprehensive Technical Guide for Solvent Selection in Research and Development

Introduction: Unveiling the Potential of a Unique Fluorinated Alcohol

In the landscape of solvent selection for pharmaceutical and chemical research, 2,2,2-Trifluoroethanol (TFE) emerges as a singularly versatile and potent tool.[1][2] This colorless, water-miscible liquid, with an odor reminiscent of ethanol, belies a unique set of physicochemical properties that render it invaluable for researchers, scientists, and drug development professionals.[3][4] Its chemical formula, CF3CH2OH, reveals the source of its distinct characteristics: the powerful electron-withdrawing trifluoromethyl group attached to the ethyl alcohol backbone.[2][3] This structural feature imparts a significantly stronger acidic character compared to its non-fluorinated counterpart, ethanol, and is the cornerstone of its utility in a diverse array of applications, from stabilizing peptide secondary structures to serving as a specialized medium for challenging organic reactions.[2][4]

This in-depth technical guide provides a comprehensive overview of the physical properties of TFE, offering field-proven insights to inform its selection and application in demanding research and development environments. We will delve into its core physicochemical attributes, explore its unique solvent characteristics, and provide practical guidance on its application in key scientific domains.

Core Physicochemical Properties of this compound

A thorough understanding of a solvent's fundamental physical properties is paramount for its effective and safe utilization. The following table summarizes the key physical and chemical identifiers for this compound.

| Property | Value |

| IUPAC Name | This compound[5] |

| Synonyms | TFE, Trifluoroethyl alcohol[5] |

| CAS Number | 75-89-8[5] |

| Molecular Formula | C2H3F3O[5] |

| Molecular Weight | 100.04 g/mol [5] |

| Appearance | Colorless liquid[3] |

| Odor | Similar to ethanol[3] |

The subsequent table provides a detailed summary of TFE's critical physical properties, which are essential for considerations in experimental design, process scale-up, and safety protocols.

| Physical Property | Value |

| Density | 1.38 g/cm³ at 25 °C[6] |

| Boiling Point | 73.6 °C at 1013 hPa[6] |

| Melting Point | -43.5 °C[6] |

| Vapor Pressure | 70.9 hPa at 20 °C[6] |

| Viscosity | 0.9 cSt at 37.78 °C[4] |

| Flash Point | 30 °C[6] |

| pKa | 12.4 |

| Dielectric Constant | 8.55[7] |

| Solubility | Miscible with water and many organic solvents[1] |

The Unique Solvent Characteristics of TFE: A Deeper Dive

The utility of TFE as a solvent extends far beyond its basic physical properties. Its distinct molecular architecture gives rise to a unique combination of characteristics that are highly sought after in various scientific disciplines.

Exceptional Hydrogen Bond Donating Ability

The presence of the three fluorine atoms significantly polarizes the C-F bonds, which in turn enhances the acidity of the hydroxyl proton.[2] This makes TFE an exceptionally strong hydrogen bond donor, a property that is central to many of its applications. This strong hydrogen bond donating capability allows TFE to form stable complexes with Lewis bases and heterocyclic compounds, influencing reaction pathways and stabilizing specific molecular conformations.[2][4]

The hydrogen bonding capabilities of TFE can be visualized as follows:

Caption: Intermolecular interactions of TFE.

Solvent Polarity and Kamlet-Taft Parameters

To quantitatively describe the polarity and hydrogen bonding characteristics of a solvent, the Kamlet-Taft parameters are often employed. These parameters provide a more nuanced understanding of solvent effects than a single measure like the dielectric constant. The Kamlet-Taft parameters for TFE are:

-

α (Hydrogen Bond Acidity): 1.51

-

β (Hydrogen Bond Basicity): 0.00

-

π (Dipolarity/Polarizability):* 0.73

These values confirm that TFE is a very strong hydrogen bond donor (high α value), has virtually no hydrogen bond accepting ability (low β value), and possesses moderate dipolarity/polarizability (π* value). This unique combination is key to its ability to influence chemical reactions and biomolecular structures.

Azeotropic Behavior

A critical consideration in solvent selection and recovery is the formation of azeotropes, which are mixtures of liquids that have a constant boiling point and composition. TFE is known to form azeotropes with water, a factor that must be taken into account during purification and recycling processes.[8] While detailed data for the water azeotrope requires specific vapor-liquid equilibrium studies, its existence is a crucial practical consideration.[9] TFE also forms azeotropes with other organic compounds, such as 1,1,2-trichlorotrifluoroethane.[10]

Applications in Research and Drug Development

The distinctive properties of TFE have led to its widespread adoption in several key areas of scientific research and pharmaceutical development.

Protein and Peptide Chemistry: A Tool for Conformation Control

TFE is extensively used as a co-solvent in the study of proteins and peptides.[2][11] Its primary role in this context is to induce and stabilize secondary structures, particularly α-helices.[4] The proposed mechanism involves the displacement of water molecules from the peptide backbone, which reduces competition for hydrogen bonding and creates a lower dielectric environment, thereby favoring the formation of intra-peptide hydrogen bonds.[2]

Experimental Protocol: Induction of α-Helical Structure in a Peptide

-

Peptide Preparation: Synthesize and purify the peptide of interest using standard solid-phase peptide synthesis and HPLC purification methods.

-

Solvent Preparation: Prepare a series of TFE/water solutions with varying concentrations of TFE (e.g., 10%, 20%, 30%, 50% v/v).

-

Circular Dichroism (CD) Spectroscopy:

-

Dissolve the peptide in each TFE/water solution to a final concentration of approximately 50 µM.

-

Acquire CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25 °C).

-

An increase in the mean residue ellipticity at 222 nm is indicative of an increase in α-helical content.

-

-

Data Analysis: Plot the mean residue ellipticity at 222 nm as a function of TFE concentration to determine the concentration-dependent effect of TFE on the peptide's secondary structure.

Caption: TFE-induced peptide folding.

Organic Synthesis: A "Green" and Effective Reaction Medium

TFE is increasingly recognized as a "green solvent" in organic synthesis due to its unique reactivity profile and potential for recyclability.[12] Its high ionizing power and strong hydrogen bond donating ability can promote and accelerate a variety of organic transformations, often leading to higher yields and selectivity compared to conventional solvents. For instance, oxidations of sulfur compounds using hydrogen peroxide are particularly effective in TFE.[4][13]

Workflow for a TFE-Mediated Oxidation Reaction

-

Reactant Preparation: Dissolve the sulfur-containing substrate in TFE in a suitable reaction vessel.

-

Reagent Addition: Slowly add hydrogen peroxide to the reaction mixture while monitoring the temperature.

-

Reaction Monitoring: Track the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Work-up and Product Isolation:

-

Upon completion, quench any remaining peroxide.

-

Remove the TFE solvent, often by distillation, for potential recovery and reuse.

-

Purify the product using standard techniques such as crystallization or column chromatography.

-

Analytical Chemistry: Enhancing Separations in HPLC and Mass Spectrometry

In the realm of analytical chemistry, TFE serves as a valuable mobile phase additive in High-Performance Liquid Chromatography (HPLC) and as a solvent in Mass Spectrometry (MS).[14] In reversed-phase HPLC, the addition of TFE to the mobile phase can significantly improve the separation of hydrophobic and aggregation-prone peptides.[15] It is also effective in cleaning HPLC systems by removing strongly adsorbed analytes, thereby reducing sample carryover.[16] In mass spectrometry, TFE can be used in sample preparation, particularly for the analysis of high-mass proteins using techniques like MALDI-MS.[14]

Safety, Handling, and Environmental Considerations

While this compound is a powerful tool, it is also a hazardous substance that requires careful handling. It is classified as a flammable liquid and is toxic if swallowed or inhaled.[5] Chronic exposure may lead to adverse health effects.[4]

Core Safety and Handling Protocols:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Storage: Store TFE in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed.

-

Disposal: Dispose of TFE waste in accordance with local, state, and federal regulations.

Environmentally, the fluorine content of TFE warrants consideration for its potential environmental impact, and responsible disposal is crucial.[1]

Conclusion: A Strategic Choice for Advanced Scientific Applications

This compound is far more than a simple solvent; it is a strategic tool that, when understood and applied correctly, can unlock new possibilities in research and development. Its unique combination of strong hydrogen bond donating ability, moderate polarity, and miscibility with a wide range of solvents makes it an indispensable asset in protein chemistry, organic synthesis, and analytical sciences. By carefully considering its physical properties, unique solvent characteristics, and safety requirements, researchers can harness the full potential of TFE to advance their scientific endeavors.

References

- Vertex AI Search. Trifluoroethanol: Top 5 Uses, Properties & Safety Guide.

- Ningbo Inno Pharmchem Co., Ltd.

- Dandia, A., Singh, R., Joshi, J., & Kumari, S. (2014). This compound as Green Solvent in Organic Synthesis: A Review. Mini-Reviews in Organic Chemistry, 11(4), 462-476.

- Sigma-Aldrich. This compound for synthesis.

- PubChem. This compound.

- Bentham Science. This compound as Green Solvent in Organic Synthesis: A Review.

- Wikipedia. This compound.

- chemeurope.com. This compound.

- ChemicalBook.

- Sonnichsen, F. D., Van Eyk, J. E., Hodges, R. S., & Sykes, B. D. (1992). Effect of trifluoroethanol on protein secondary structure: an NMR and CD study using a synthetic actin peptide. Biochemistry, 31(37), 8790–8798.

- Sigma-Aldrich. This compound for mass spectrometry.

- ChemicalBook. This compound Chemical Properties,Uses,Production.

- chemeurope.com. This compound.

- Sigma-Aldrich. This compound for mass spectrometry.

- Semantic Scholar.

- Muby Chemicals. Trifluoroethanol (TFE, this compound, Trifluoroethyl alcohol, Fluorinol 85) CAS:76-05-1.

- ResearchGate. Using TFE in the mobile phase and for system wash increases the amount...

- ACS Publications. Liquid–Liquid Equilibrium for Ternary Systems this compound + Water + (Ethyl Acetate/Isopropyl Acetate/Isobutyl Acetate)

- ResearchGate. Trifluoroethanol-containing RP-HPLC mobile phases for the separation of transmembrane peptides human glycophorin-A, integrin alpha-1, and p24: Analysis and prevention of potential side reactions due to formic acid.

- ACS Publications.

- Stenutz, R. This compound.

- Google Patents. US4770714A - Solvent mixture containing this compound for use as a cleaning composition.

- ACS Publications.

Sources

- 1. Comparison of the effects of this compound on peptide and protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism by which this compound/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. pnas.org [pnas.org]

- 6. Kamlet-Taft solvent parameters [stenutz.eu]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. US4770714A - Solvent mixture containing this compound for use as a cleaning composition - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Applications of 2,2,2-Trifluoroethanol_Chemicalbook [chemicalbook.com]

- 14. 2,2,2-三氟乙醇 suitable for mass spectrometry (MS), LiChropur™, ≥99.8% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2,2,2-Trifluoroethanol using NMR and IR

Introduction

2,2,2-Trifluoroethanol (TFE), with the chemical formula CF₃CH₂OH, is a colorless liquid with a distinct ethanol-like odor.[1][2] It is a unique solvent and a valuable building block in organic synthesis, primarily due to the strong electron-withdrawing nature of the trifluoromethyl group.[3] This structural feature imparts a high degree of polarity and a strong hydrogen bond-donating ability, making TFE an effective solvent for a wide range of organic compounds and a key component in studying protein folding.[1][3] For researchers, scientists, and drug development professionals, a thorough understanding of TFE's spectroscopic properties is paramount for its identification, purity assessment, and for monitoring its role in chemical reactions. This in-depth technical guide provides a comprehensive overview of the characterization of TFE using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, grounded in field-proven insights and authoritative references.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of TFE. By analyzing the interactions of its atomic nuclei with an external magnetic field, we can gain precise information about the chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of TFE is characterized by two main signals corresponding to the methylene (-CH₂-) and hydroxyl (-OH) protons.

-

Methylene Protons (-CH₂-): The two protons of the methylene group are chemically equivalent. Due to the strong deshielding effect of the adjacent highly electronegative trifluoromethyl group, their signal appears downfield. This signal is split into a quartet by the three equivalent fluorine atoms on the adjacent carbon, a phenomenon known as heteronuclear coupling. The typical chemical shift for the methylene protons is around 3.9 ppm.[4]

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on factors such as concentration, solvent, and temperature, which influence hydrogen bonding. This signal typically appears as a broad singlet, but under certain conditions, it can couple with the methylene protons, resulting in a triplet.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂- | ~3.9 | Quartet (q) | ³JHF ≈ 8.4 Hz |

| -OH | Variable | Singlet (s) or Triplet (t) | ³JHH (if coupled) |

Experimental Protocol: ¹H NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

For a standard 5 mm NMR tube, dissolve approximately 1-5 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).[5] Using a deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and provides a deuterium signal for the spectrometer's lock system.[6]

-

Ensure the TFE is completely dissolved to form a homogeneous solution.[5]

-

Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter, which can degrade spectral quality.[6]

-

Since TFE is volatile, it is advisable to cap the NMR tube promptly to prevent changes in concentration.[7][8]

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful technique for characterizing fluorinated compounds like TFE.

-

Trifluoromethyl Group (-CF₃): The three fluorine atoms of the trifluoromethyl group are chemically equivalent and give rise to a single signal in the ¹⁹F NMR spectrum. This signal is split into a triplet by the two equivalent protons of the adjacent methylene group. The chemical shift of the -CF₃ group in TFE is typically observed around -77 ppm relative to a trifluorotoluene reference.[9]

Table 2: ¹⁹F NMR Spectroscopic Data for this compound

| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CF₃ | ~ -77 | Triplet (t) | ³JHF ≈ 8.4 Hz |

Experimental Protocol: ¹⁹F NMR Sample Preparation and Acquisition

The sample preparation for ¹⁹F NMR is identical to that for ¹H NMR. The same sample can be used for both measurements.

-

Data Acquisition:

-

Tune the NMR probe to the ¹⁹F frequency.

-

Acquire the ¹⁹F NMR spectrum. Typically, ¹⁹F NMR is a highly sensitive technique, and a good spectrum can be obtained with a small number of scans.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of TFE provides information about its carbon skeleton.

-

Methylene Carbon (-CH₂-): The carbon of the methylene group is coupled to the three adjacent fluorine atoms, resulting in a quartet in the proton-decoupled ¹³C NMR spectrum. Its chemical shift is around 61.5 ppm.[10]

-

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group is strongly coupled to the three directly attached fluorine atoms, leading to a quartet with a large coupling constant. The chemical shift for this carbon is approximately 126.3 ppm.[10]

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂- | ~61.5 | Quartet (q) | ²JCF |

| -CF₃ | ~126.3 | Quartet (q) | ¹JCF |

Experimental Protocol: ¹³C NMR Sample Preparation and Acquisition

The sample preparation for ¹³C NMR is the same as for ¹H NMR.

-

Data Acquisition:

-

Tune the NMR probe to the ¹³C frequency.

-

Acquire the proton-decoupled ¹³C NMR spectrum. As the natural abundance of ¹³C is low, a larger number of scans is typically required to obtain a spectrum with a good signal-to-noise ratio compared to ¹H NMR.

-

Caption: Structural analysis of TFE by NMR spectroscopy.

Infrared (IR) Spectroscopy of this compound

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of TFE exhibits characteristic absorption bands corresponding to its various functional groups.

-

O-H Stretch: A strong and broad absorption band is observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration in hydrogen-bonded alcohols.[11]

-

C-H Stretch: The C-H stretching vibrations of the methylene group typically appear in the region of 2900-3000 cm⁻¹.[12]

-

C-F Stretch: Strong absorption bands due to the C-F stretching vibrations of the trifluoromethyl group are observed in the region of 1100-1300 cm⁻¹.[11]

-

C-O Stretch: The C-O stretching vibration gives rise to a strong absorption band, typically in the range of 1000-1100 cm⁻¹.[13]

Table 4: Key IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| C-H Stretch | 2900 - 3000 | Medium |

| C-F Stretch | 1100 - 1300 | Strong |

| C-O Stretch | 1000 - 1100 | Strong |

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for IR spectroscopy that requires minimal to no sample preparation, making it ideal for liquids like TFE.[13][14]

-

Instrument Setup:

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[13] Record a background spectrum of the clean, empty ATR crystal.

-

-

Sample Analysis:

-

Place a small drop of this compound directly onto the ATR crystal.

-

Acquire the IR spectrum. Typically, 32 or 64 scans are co-added to obtain a high-quality spectrum.[14]

-

-

Data Processing:

-

The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Caption: Key vibrational modes of TFE observed in IR spectroscopy.

Conclusion

The combined application of NMR and IR spectroscopy provides a powerful and comprehensive approach for the unambiguous characterization of this compound. ¹H, ¹⁹F, and ¹³C NMR spectroscopy deliver detailed insights into the molecular structure and the electronic environment of each atom, while IR spectroscopy confirms the presence of key functional groups. The methodologies and spectral data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to confidently identify, assess the purity of, and understand the behavior of this important fluorinated alcohol in their various applications.

References

-

F. A. Bovey, Nuclear Magnetic Resonance Spectroscopy, 2nd ed. Academic Press, 1988.

-

ChemicalBook. This compound(75-89-8) 1H NMR spectrum.

-

G. Socrates, Infrared and Raman Characteristic Group Frequencies: Tables and Charts, 3rd ed. John Wiley & Sons, 2001.

-

National Institute of Standards and Technology. This compound. NIST Chemistry WebBook.

-

Sigma-Aldrich. This compound analytical standard, for NMR spectroscopy.

-

PubChem. This compound. National Center for Biotechnology Information.

-

Steffen's Chemistry Pages. This compound-d3.

-

Organomation. NMR Sample Preparation: The Complete Guide.

-

University of Minnesota Twin Cities, College of Science and Engineering. NMR Sample Preparation.

-

Reddit. What are the best practices for sample preparation for NMR analysis? r/OrganicChemistry.

-

ResearchGate. Submicro Scale NMR Sample Preparation for Volatile Chemicals.

-

AZoM. Measuring Ethanol Content in Alcohol.

-

AIP Publishing. Attenuated Total Reflectance – Fourier Transform Infrared (ATR-FTIR) Spectroscopy Analysis for OH, CH and CO.

-

Oxford Instruments. Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy.

-

ACS Publications. Conformation of this compound and the Solvation Structure of Its 2-Fluoropyridine Clusters. The Journal of Physical Chemistry A.

-

PubChem. This compound.

-

ChemicalBook. This compound(75-89-8) 13C NMR spectrum.

-

ResearchGate. J-coupling spectrum of this compound at 145 T (averaged, N = 200).

-

AIP Publishing. Attenuated Total Reflectance – Fourier Transform Infrared (ATR-FTIR) Spectroscopy Analysis for OH, CH and CO.

-

University of Minnesota Twin Cities. NMR Sample Preparation.

-

University of Minnesota Twin Cities, College of Science and Engineering. NMR Sample Preparation.

-

Wikipedia. This compound.

-

NIST. Ethanol, 2,2,2-trifluoro-.

-

ResearchGate. The real component of the ¹H NMR-spectrum of this compound in....

-

Oxford Instruments. Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy.

-

ScienceDirect. Surface chemistry of fluoroethanols II. A FTIR study of the reaction of this compound on Al2O3 surface.

Sources

- 1. This compound | C2H3F3O | CID 6409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethanol, 2,2,2-trifluoro- [webbook.nist.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound(75-89-8) 1H NMR [m.chemicalbook.com]

- 5. organomation.com [organomation.com]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. nmr.oxinst.com [nmr.oxinst.com]

- 10. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. azom.com [azom.com]

Unraveling the Conformational Landscape of 2,2,2-Trifluoroethanol: A Quantum Chemical Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trifluoroethanol (TFE) is a versatile and widely utilized solvent, particularly in the study of peptides and proteins, where it is known to induce and stabilize secondary structures.[1][2] Its unique properties are intrinsically linked to its molecular structure and the subtle interplay of intra- and intermolecular interactions. This technical guide provides a comprehensive framework for the quantum chemical calculation of the molecular structure of TFE, with a focus on its conformational isomerism. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven computational methodologies. It aims to equip researchers with the expertise to perform and interpret high-level quantum chemical calculations, ensuring scientific integrity and fostering a deeper understanding of this important molecule.

Introduction: The Significance of this compound's Molecular Structure

The trifluoromethyl group in TFE imparts a unique combination of properties, including high polarity, moderate dielectric constant, and a strong propensity for hydrogen bonding. These characteristics are central to its role as a "membrane mimetic solvent" and its ability to influence the folding of biomolecules.[2][3] A fundamental understanding of TFE's behavior begins with a detailed characterization of its molecular structure, which is dominated by the rotational isomerism around the C-C and C-O bonds.

Quantum chemical calculations have emerged as an indispensable tool for elucidating the geometries, relative energies, and vibrational signatures of TFE's conformers. These computational approaches provide insights that are often complementary to experimental techniques such as gas-phase electron diffraction, microwave spectroscopy, and neutron diffraction.[4][5][6] This guide will delve into the theoretical underpinnings and practical application of these methods to the study of TFE.

Theoretical Background: The Conformers of this compound

This compound primarily exists in two conformational forms: gauche and anti (or trans), defined by the dihedral angle of the H-O-C-C backbone.

-

Gauche (g) Conformer: Characterized by a H-O-C-C dihedral angle of approximately 64.0°.[7] This conformer is experimentally and theoretically determined to be the more stable of the two.[4][7]

-

Anti (a) or Trans (t) Conformer: In this conformation, the H-O-C-C dihedral angle is 180°. It is less stable than the gauche conformer by about 2.0–2.5 kcal/mol.[4]

The greater stability of the gauche conformer is a subject of scientific interest. While initially attributed to an intramolecular hydrogen bond between the hydroxyl hydrogen and a fluorine atom, more recent and advanced calculations suggest that the conformational preference is governed by a complex interplay of hyperconjugation and steric repulsion forces.[1][8] Specifically, the repulsion between the lone pairs of the oxygen atom and the electron clouds of the fluorine atoms is a significant destabilizing factor in the trans conformation.[8]

Computational Methodology: A Validated Protocol

This section outlines a robust, step-by-step protocol for performing quantum chemical calculations on the TFE molecule. The choices presented are grounded in established practices that have demonstrated a high degree of correlation with experimental data.

Software Selection

A variety of quantum chemistry software packages can be employed for these calculations. Popular choices include:

-

Gaussian: A widely used commercial package with a comprehensive suite of methods and basis sets.

-

ORCA: A powerful and versatile quantum chemistry program that is free for academic use.

-

Q-Chem: A comprehensive ab initio quantum chemistry software package.[7]

This guide will use terminology that is generally applicable across these platforms.

Step-by-Step Computational Workflow

The following workflow provides a systematic approach to the conformational analysis of TFE.

Rationale for Method and Basis Set Selection

-

Density Functional Theory (DFT): DFT methods, such as the hybrid functional B3LYP, offer a good balance between computational cost and accuracy for geometry optimizations and frequency calculations of molecules like TFE.[1][4] For a more accurate description of dispersion interactions, which can be important in fluorinated systems, functionals like ωB97X-D are recommended.[3][9]

-

Møller-Plesset Perturbation Theory (MP2): The MP2 method provides a more rigorous treatment of electron correlation and is often used for refining the relative energies of conformers obtained from DFT optimizations.[4]

-

Basis Sets: The choice of basis set is crucial for obtaining reliable results.[10][11]

-

Pople-style basis sets: The 6-311++G(d,p) basis set is a good starting point.[1][3][7] The ++ indicates the presence of diffuse functions on both heavy atoms and hydrogen, which are important for describing hydrogen bonding and lone pairs. The (d,p) denotes the inclusion of polarization functions, which allow for more flexibility in the description of bonding.

-

Dunning's correlation-consistent basis sets: For higher accuracy, basis sets like aug-cc-pVDZ or aug-cc-pVTZ can be employed, especially for single-point energy calculations.[8]

-

Expected Results and Data Presentation

The quantum chemical calculations will yield a wealth of quantitative data. Presenting this information in a clear and structured manner is essential for interpretation and comparison.

Conformational Energies

The primary outcome of the calculations is the relative stability of the gauche and anti conformers. The results should be presented in a table that includes the absolute energies and the relative energy difference.

| Conformer | Method/Basis Set | Absolute Energy (Hartree) | Relative Energy (kcal/mol) |

| Gauche | B3LYP/6-311++G(d,p) | Calculated Value | 0.00 |

| Anti | B3LYP/6-311++G(d,p) | Calculated Value | Calculated Value |

| Gauche | MP2/aug-cc-pVTZ//B3LYP/6-311++G(d,p) | Calculated Value | 0.00 |

| Anti | MP2/aug-cc-pVTZ//B3LYP/6-311++G(d,p) | Calculated Value | Calculated Value |

Optimized Geometries

The optimized geometries provide detailed structural information. Key bond lengths, bond angles, and dihedral angles should be tabulated and compared with available experimental data.

| Parameter | Conformer | Calculated Value (B3LYP/6-311++G(d,p)) | Experimental Value |

| C-C Bond Length (Å) | Gauche | Calculated Value | Experimental Data |

| C-O Bond Length (Å) | Gauche | Calculated Value | Experimental Data |

| O-H Bond Length (Å) | Gauche | Calculated Value | Experimental Data |

| C-C-O Angle (°) | Gauche | Calculated Value | Experimental Data |

| H-O-C-C Dihedral (°) | Gauche | Calculated Value | ~64°[7] |

| C-C Bond Length (Å) | Anti | Calculated Value | Experimental Data |

| C-O Bond Length (Å) | Anti | Calculated Value | Experimental Data |

| O-H Bond Length (Å) | Anti | Calculated Value | Experimental Data |

| C-C-O Angle (°) | Anti | Calculated Value | Experimental Data |

| H-O-C-C Dihedral (°) | Anti | Calculated Value | 180°[7] |

Vibrational Frequencies

The calculated vibrational frequencies can be compared with experimental IR and Raman spectra. The O-H stretching frequency is particularly sensitive to the conformation and hydrogen bonding environment.

| Vibrational Mode | Conformer | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental Frequency (cm⁻¹) |

| O-H Stretch | Gauche | Calculated Value | Experimental Data |

| O-H Stretch | Anti | Calculated Value | Experimental Data |

| C-H Stretch | Gauche | Calculated Value | Experimental Data |

| C-F Stretch | Gauche | Calculated Value | Experimental Data |

Visualization of TFE Conformers

Visualizing the three-dimensional structures of the TFE conformers is crucial for a comprehensive understanding of their spatial arrangement.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the quantum chemical calculation of the molecular structure of this compound. By following the outlined methodologies, researchers can obtain reliable and accurate data on the conformational landscape of this important molecule. The presented workflow, grounded in scientific integrity, ensures that the derived results are both reproducible and comparable to experimental findings.

Future research in this area could involve the study of TFE clusters and its interactions with biomolecules at a quantum chemical level.[3][12] Such investigations will further elucidate the mechanism by which TFE influences protein and peptide folding, providing valuable insights for drug development and materials science. The principles and protocols detailed in this guide serve as a solid foundation for these more advanced computational studies.

References

-

Bakó, I., Radnai, T., & Bellissent-Funel, M. C. (2004). Investigation of structure of liquid 2,2,2 trifluoroethanol: Neutron diffraction, molecular dynamics, and ab initio quantum chemical study. The Journal of Chemical Physics, 121(24), 12472–12480. [Link]

-

Ishikawa, H., Yamamoto, N., Ebata, T., & Mikami, N. (2012). Conformation of this compound and the Solvation Structure of Its 2-Fluoropyridine Clusters. The Journal of Physical Chemistry A, 116(4), 1112–1119. [Link]

-

Roccatano, D., Fioroni, M., & Zacharias, M. (2002). Mechanism by which this compound/water mixtures stabilize secondary-structure formation in peptides: A molecular dynamics study. Proceedings of the National Academy of Sciences, 99(19), 12179–12184. [Link]

-

Jeyakan, E. J., & Thennarasu, S. (2024). Hydrogen bonding in this compound. Journal of Molecular Structure, 1307, 137975. [Link]

-

Jeyakan, E. J., & Thennarasu, S. (2024). Hydrogen Bonding in this compound. ResearchGate. [Link]

-

Bakó, I., Radnai, T., & Bellissent-Funel, M. C. (2004). Investigation of structure of liquid 2,2,2 trifluoroethanol: Neutron diffraction, molecular dynamics, and ab initio quantum chemical study. AIP Publishing. [Link]

-

Bakó, I., Radnai, T., & Bellissent-Funel, M. C. (2004). Investigation of structure of liquid 2,2,2 trifluoroethanol: Neutron diffraction, molecular dynamics, and ab initio quantum chemical study. CEA-Iramis. [Link]

-

Ishikawa, H., Yamamoto, N., Ebata, T., & Mikami, N. (2012). Conformation of this compound and the Solvation Structure of Its 2-Fluoropyridine Clusters. ResearchGate. [Link]

-

Senent, M. L., Domínguez-Gómez, M. A., & Saragi, R. T. (2008). Theoretical Study of the Effect of Hydrogen-Bonding on the Stability and Vibrational Spectrum of Isolated this compound and Its Molecular Complexes. ResearchGate. [Link]

-

Bakó, I., Radnai, T., & Bellissent-Funel, M. C. (2004). Investigation of Structure of Liquid 2,2,2 Trifluoroethanol: Neutron Diffraction, Molecular Dynamics, and Ab Initio Quantum Chemical Study. PubMed. [Link]

-

Ishikawa, H., Yamamoto, N., Ebata, T., & Mikami, N. (2012). Conformation of this compound and the solvation structure of its 2-fluoropyridine clusters. Semantic Scholar. [Link]

-

Jeyakan, E. J., & Thennarasu, S. (2024). Hydrogen bonding in this compound. National Genomics Data Center. [Link]

-

Fioroni, M., & Roccatano, D. (2000). Properties of this compound and water mixtures. ResearchGate. [Link]

-

Allan, D. R., et al. (2023). The rich structural phase behaviour of this compound. RSC Publishing. [Link]

-

van Gunsteren, W. F., et al. (2001). A New this compound Model for Molecular Dynamics Simulations. UQ eSpace. [Link]

-

van Gunsteren, W. F., et al. (2001). A New this compound Model for Molecular Dynamics Simulations. ResearchGate. [Link]

-

NIST. (n.d.). Ethanol, 2,2,2-trifluoro-. NIST WebBook. [Link]

-

Ireland, R. T., & McKemmish, L. K. (2024). On the Specialisation of Gaussian Basis Sets for Core-Dependent Properties. arXiv. [Link]

-

Rowan Documentation. (n.d.). Basis Sets. [Link]

-

Q-Chem Manual. (n.d.). 8.1 Introduction to Basis Sets. [Link]

-

Jensen, F. (2013). Gaussian basis sets for molecular applications. ResearchGate. [Link]

-

Hehre, W. J., et al. (n.d.). Basis Sets Used in Molecular Orbital Calculations. Gaussian, Inc.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pnas.org [pnas.org]

- 3. Hydrogen bonding in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. iramis.cea.fr [iramis.cea.fr]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Hydrogen bonding in this compound. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 10. arxiv.org [arxiv.org]

- 11. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 12. researchgate.net [researchgate.net]

Understanding the hydrogen bonding properties of 2,2,2-Trifluoroethanol

An In-Depth Technical Guide to the Hydrogen Bonding Properties of 2,2,2-Trifluoroethanol

Authored by: A Senior Application Scientist

Abstract

This compound (TFE) is a unique and versatile solvent, widely recognized for its profound influence on the conformation of peptides and proteins. Its ability to induce and stabilize secondary structures, particularly α-helices, has made it an invaluable tool in structural biology, peptide chemistry, and drug development.[1][2][3] This guide provides a comprehensive exploration of the core physicochemical properties of TFE that govern its behavior: its potent hydrogen bonding capabilities. We will delve into the dual nature of TFE as both a strong hydrogen bond donor and a weak acceptor, the mechanisms by which it modulates biomolecular structure, and the practical methodologies employed to investigate these interactions. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of TFE and its applications.

The Unique Physicochemical Landscape of this compound

This compound (CF₃CH₂OH) is a colorless, water-miscible liquid with a chemical structure that bestows upon it a remarkable set of properties.[4] The presence of the highly electronegative trifluoromethyl group exerts a strong electron-withdrawing effect on the hydroxyl proton, making TFE significantly more acidic than ethanol.[4][5][6] This enhanced acidity is a cornerstone of its potent hydrogen bond donating capacity.

The unique properties of TFE are not just limited to its acidity. It possesses a lower dielectric constant than water, which plays a crucial role in its ability to promote intramolecular hydrogen bonds within peptides and proteins by weakening the screening effect of the solvent on electrostatic interactions.[7][8][9]

A Quantitative Look at TFE's Hydrogen Bonding Potential

The Kamlet-Taft solvent parameters provide a quantitative measure of a solvent's hydrogen bond donating ability (α), hydrogen bond accepting ability (β), and dipolarity/polarizability (π*).[10][11] These parameters are invaluable for comparing and predicting solvent effects on chemical and physical processes.

| Parameter | Value | Interpretation |

| α (Hydrogen Bond Donor Acidity) | 1.51 | Exceptionally strong H-bond donor |

| β (Hydrogen Bond Acceptor Basicity) | 0.00 | Very weak H-bond acceptor |

| π (Dipolarity/Polarizability)* | 0.73 | Moderate polarity |

| pKa | 12.4 | Significantly more acidic than ethanol (pKa ≈ 16) |

Table 1: Key Physicochemical and Kamlet-Taft Parameters of this compound.[4][6][12]

The high α value of TFE underscores its exceptional capacity to donate a proton in a hydrogen bond, while its near-zero β value indicates its reluctance to accept a hydrogen bond.[12] This disparity is a key driver of its influence on biomolecular structures.

The Mechanism of TFE-Induced Structural Transitions in Peptides and Proteins

For decades, TFE has been employed as a cosolvent to induce secondary structure formation, particularly α-helices, in peptides that are otherwise disordered in aqueous solutions.[3][7][13] The mechanism behind this remarkable property is multifaceted and a subject of ongoing research. The current understanding points towards a combination of direct and indirect effects.

The "Coating" and "Dehydration" Hypothesis

Molecular dynamics simulations have provided significant insights into the behavior of TFE in the presence of peptides.[7][8] These studies suggest that TFE molecules preferentially aggregate around the peptide, forming a "coating" that displaces water molecules from the peptide's surface.[7][8] This localized dehydration has two major consequences:

-

Reduced Competition for Hydrogen Bonds: By removing water, which is an excellent hydrogen bond donor and acceptor, TFE eliminates a key competitor for the peptide's backbone amide and carbonyl groups. This creates a more favorable environment for the formation of intramolecular hydrogen bonds, which are the defining feature of α-helices and β-sheets.[7][8]

-

Lowered Dielectric Environment: The aggregation of TFE around the peptide creates a local environment with a lower dielectric constant compared to bulk water.[7][9] This reduction in the dielectric constant strengthens the electrostatic interactions between the peptide's backbone dipoles, further stabilizing secondary structures.[7]

A Dual Role: Stabilizer and Denaturant

The effect of TFE on globular proteins is more complex and highly concentration-dependent.[1][2]

-

At low concentrations, TFE can stabilize the native tertiary structure of a protein.[1][2] This is often attributed to the strengthening of existing intramolecular hydrogen bonds and favorable interactions with the protein surface.

-

At higher concentrations, TFE acts as a denaturant, disrupting the delicate balance of forces that maintain the protein's tertiary structure.[1][2] It promotes the formation of non-native secondary structures, particularly α-helices, while interfering with the hydrophobic interactions that are crucial for the overall fold.[3]

This concentration-dependent behavior highlights the importance of careful titration when using TFE in protein folding studies.

Self-Aggregation and the Formation of TFE Clusters

In aqueous solutions, TFE molecules are not uniformly dispersed. Instead, they exhibit a tendency to self-associate, forming nanometer-sized clusters or micelle-like structures.[14][15][16] This clustering is most prominent at TFE concentrations around 30% (v/v), which interestingly, is often the optimal concentration for inducing secondary structure in peptides.[14][15]

These TFE clusters can act as "nanocrowders," creating an excluded volume effect that can influence protein folding rates.[16] The hydrophobic trifluoromethyl groups are thought to form the core of these clusters, with the hydrophilic hydroxyl groups exposed to the aqueous environment.

Experimental Methodologies for Studying TFE's Hydrogen Bonding Properties

A variety of experimental and computational techniques are employed to elucidate the hydrogen bonding interactions of TFE.

Spectroscopic Techniques

4.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for directly observing hydrogen bonding. The formation of a hydrogen bond leads to a characteristic red shift (a shift to lower wavenumber) and broadening of the O-H stretching vibration band.[17][18][19]

Experimental Protocol: Investigating TFE-Peptide Hydrogen Bonding with FTIR

-

Sample Preparation:

-

Prepare a stock solution of the peptide of interest in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Prepare a series of TFE/buffer solutions with varying TFE concentrations (e.g., 0%, 10%, 20%, 30%, 50% v/v).

-

Dissolve the peptide in each of the TFE/buffer solutions to a final concentration suitable for FTIR analysis (typically in the low millimolar range).

-

-

Data Acquisition:

-

Acquire a background spectrum of the corresponding TFE/buffer solution without the peptide.

-

Acquire the sample spectrum of the peptide in the TFE/buffer solution.

-

Subtract the background spectrum from the sample spectrum to obtain the difference spectrum, which reveals the vibrational bands of the peptide.

-

-

Data Analysis:

-

Analyze the amide I band (1600-1700 cm⁻¹) to determine the secondary structure content of the peptide. A band around 1650-1660 cm⁻¹ is characteristic of an α-helix.

-

Examine the O-H stretching region (3000-3600 cm⁻¹) for changes in the TFE and water bands, which can provide information about their involvement in hydrogen bonding with the peptide.

-

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-level information about molecular structure and dynamics. Chemical shift changes, particularly of the amide protons, are sensitive indicators of hydrogen bond formation.[18][20] The nuclear Overhauser effect (NOE) can be used to determine internuclear distances, providing crucial constraints for structure determination.[17]

Experimental Protocol: Probing TFE-Induced Structural Changes with 2D NMR

-

Sample Preparation:

-

Dissolve the ¹⁵N-labeled peptide in a TFE/water mixture (e.g., 30% TFE in 90% H₂O/10% D₂O).

-

Adjust the pH to the desired value (typically between 4 and 6 for peptides).

-

Add a DSS or TSP standard for chemical shift referencing.

-

-

Data Acquisition:

-

Acquire a series of 2D NMR spectra, such as ¹H-¹⁵N HSQC, TOCSY, and NOESY experiments, at a constant temperature.

-

-

Data Analysis:

-

Assign the backbone and side-chain resonances using the TOCSY and NOESY spectra.

-

Analyze the chemical shifts of the amide protons (¹HN) and α-protons (¹Hα). Downfield shifts of the amide protons are indicative of their involvement in hydrogen bonds.

-

Identify characteristic NOE patterns. For an α-helix, strong dNN(i, i+1) and medium-range dαN(i, i+3) and dαβ(i, i+3) NOEs are expected.

-

Calculate the coupling constants (³JHNα) from a high-resolution 1D or 2D spectrum. Values below 6 Hz are characteristic of an α-helical conformation.

-

Computational Methods

4.2.1. Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic, atomistic view of TFE's interactions with biomolecules and its behavior in solution.[7][8][21][22]

Workflow: MD Simulation of a Peptide in a TFE/Water Mixture

-

System Setup:

-

Obtain the initial coordinates of the peptide (e.g., from a protein data bank or built as an extended chain).

-

Solvate the peptide in a pre-equilibrated box of TFE and water molecules at the desired concentration (e.g., 30% TFE).

-

Add counter-ions to neutralize the system.

-

-

Simulation Protocol:

-

Perform energy minimization to remove steric clashes.

-

Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system at the target temperature and pressure (e.g., 1 atm) under the NPT ensemble.

-

Run the production simulation for a sufficient length of time (nanoseconds to microseconds) to observe the desired conformational changes.

-

-

Analysis:

-

Analyze the trajectory for changes in the peptide's secondary structure (e.g., using DSSP or STRIDE).

-

Calculate the radial distribution functions (RDFs) to characterize the solvation shell of the peptide and the clustering of TFE molecules.

-

Analyze the hydrogen bonding patterns between the peptide, TFE, and water.

-

Visualizing TFE's Hydrogen Bonding Interactions

TFE's Dual Hydrogen Bonding Role

Caption: TFE as a potent H-bond donor and a weak H-bond acceptor.

Mechanism of TFE-Induced Helix Formation

Caption: TFE promotes helix formation by displacing water and creating a favorable environment.

Applications in Drug Development and Peptide Chemistry

The ability of TFE to modulate peptide and protein conformation has significant implications in several areas:

-

Peptide-Based Drug Design: TFE is used to study the intrinsic helical propensity of peptide sequences, which is crucial for designing peptides that can adopt a specific conformation to interact with a biological target.[23]

-

Protein Folding Studies: TFE can be used to populate and study folding intermediates that may be transient and difficult to observe in purely aqueous solutions.[24][25]

-

Controlling Chemical Reactions: The unique solvent properties of TFE can be harnessed to control the selectivity of chemical reactions involving peptides, such as nucleophilic aromatic substitution (SNAr) reactions.[26][27][28]

-

Pharmaceutical Formulations: TFE's ability to solubilize a wide range of molecules makes it a useful solvent in pharmaceutical formulations.[5][23]

Conclusion

This compound is far more than a simple organic solvent. Its distinct hydrogen bonding properties, characterized by strong donor acidity and weak acceptor basicity, make it a powerful tool for manipulating the conformational landscape of peptides and proteins. By understanding the mechanisms of TFE action—preferential solvation, dehydration, and dielectric modulation—researchers can leverage its capabilities to gain deeper insights into protein folding, design novel peptide therapeutics, and control chemical synthesis. The experimental and computational methodologies outlined in this guide provide a framework for the rigorous investigation and application of this remarkable solvent. As our understanding of the intricate interplay between solvent and solute continues to evolve, the role of TFE in advancing biochemical and pharmaceutical sciences is set to expand even further.

References

-

Roccatano, D., et al. (2002). Mechanism by which this compound/water mixtures stabilize secondary-structure formation in peptides: A molecular dynamics study. Proceedings of the National Academy of Sciences, 99(19), 12179-12184. [Link]

-

Povey, J. F., et al. (2011). Comparison of the effects of this compound on peptide and protein structure and function. Protein & Peptide Letters, 18(9), 923-930. [Link]

-

Stenutz, R. Kamlet-Taft solvent parameters. [Link]

-

Cordeiro, M. C., & Roccatano, D. (2002). A new this compound model for molecular dynamics simulations. The Journal of Chemical Physics, 117(10), 4951-4959. [Link]

-

Gunasekera, N. U., & Trewhella, J. (2024). Hydrogen Bonding in this compound. Molecules, 29(14), 3289. [Link]

-

Chitra, R., & Smith, P. E. (2001). Properties of this compound and water mixtures. The Journal of Chemical Physics, 114(1), 426-435. [Link]

-

Povey, J. F., et al. (2011). Comparison of the effects of this compound on peptide and protein structure and function. Request PDF. [Link]

-

Roccatano, D., et al. (2002). Mechanism by which this compound/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study. PubMed. [Link]

-

Chitra, R., & Smith, P. E. (2001). Properties of this compound and water mixtures. AIP Publishing. [Link]

-

Wikipedia. (n.d.). This compound. [Link]

-

Gunasekera, N. U., & Trewhella, J. (2024). Hydrogen bonding in this compound. PubMed. [Link]

-

Luo, P., & Baldwin, R. L. (1997). Mechanism of helix induction by trifluoroethanol: a framework for extrapolating the helix-forming properties of peptides from trifluoroethanol/water mixtures back to water. PubMed. [Link]

-

ResearchGate. (n.d.). Properties of TFE/water mixtures as a function of composition. [Link]

-

Chitra, R., & Smith, P. E. (2001). Properties of this compound and water mixtures. Semantic Scholar. [Link]

-

Vincenzi, M., et al. (2019). About TFE: Old and new findings. EurekAlert!. [Link]

-

Luo, P., & Baldwin, R. L. (1997). Mechanism of Helix Induction by Trifluoroethanol: A Framework for Extrapolating the Helix-Forming Properties of Peptides from Trifluoroethanol/Water Mixtures Back to Water. Biochemistry, 36(27), 8413-8421. [Link]

-

Cordeiro, M. C., & Roccatano, D. (2002). A New this compound Model for Molecular Dynamics Simulations. ACS Publications. [Link]

-

Cordeiro, M. C., & Roccatano, D. (2002). A New this compound Model for Molecular Dynamics Simulations. UQ eSpace. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Advanced Pharmaceutical and Peptide Synthesis. [Link]

-

Liu, Z., et al. (2018). Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder. The Journal of Physical Chemistry B, 122(1), 149-155. [Link]

-

chemeurope.com. (n.d.). This compound. [Link]

-

Hamada, D., et al. (1995). Trifluoroethanol-induced stabilization of the alpha-helical structure of beta-lactoglobulin: implication for non-hierarchical protein folding. PubMed. [Link]

-

Conte, M., et al. (2017). This compound as a solvent to control nucleophilic peptide arylation. Organic & Biomolecular Chemistry, 15(19), 4124-4131. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Pearson+. (n.d.). Explain why the pKa of this compound (12.4) is lower than the pKa of ethanol (16.0). [Link]

-

Ishiuchi, S., et al. (2019). Conformation of this compound and the Solvation Structure of Its 2-Fluoropyridine Clusters. The Journal of Physical Chemistry A, 123(16), 3565-3574. [Link]

-

Conte, M., et al. (2017). This compound as a Tool to Control Nucleophilic Peptide Arylation. ResearchGate. [Link]

-

ResearchGate. (n.d.). Water—Trifluoroethanol Mixtures: Some Physicochemical Properties. [Link]

-

Gunasekera, N. U., & Trewhella, J. (2024). Hydrogen bonding in this compound. Request PDF. [Link]

-

Conte, M., et al. (2017). This compound as a solvent to control nucleophilic peptide arylation. RSC Publishing. [Link]

-

ResearchGate. (n.d.). Properties of 2,2,2‐Trifluoroethanol/Water Mixtures: Acidity, Basicity, and Dipolarity. [Link]

-

Toppr. (n.d.). Rank the following compounds in order of decreasing acidity. A) 2,2,2- Trifluoroethanol B)... [Link]

-

IUPAC. (n.d.). Kamlet–Taft solvent parameters. The IUPAC Compendium of Chemical Terminology. [Link]

-

ResearchGate. (n.d.). Kamlet-Taft solvent parameters. [Link]

-

Wikipedia. (n.d.). Solvent. [Link]

-

Scheiner, S. (2020). Theoretical Studies of IR and NMR Spectral Changes Induced by Sigma-Hole Hydrogen, Halogen, Chalcogen, Pnicogen, and Tetrel Bonds in a Model Protein Environment. Molecules, 25(21), 5123. [Link]

-

Hansen, P. E. (2021). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Molecules, 26(23), 7164. [Link]

-

Imrie, C. T., & Taylor, M. J. (2007). An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid. Journal of Materials Chemistry, 17(26), 2711-2719. [Link]

Sources

- 1. Comparison of the effects of this compound on peptide and protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. About TFE: Old and new findings | EurekAlert! [eurekalert.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | 75-89-8 [chemicalbook.com]

- 6. Explain why the pKa of this compound (12.4) is lower tha... | Study Prep in Pearson+ [pearson.com]

- 7. pnas.org [pnas.org]

- 8. Mechanism by which this compound/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. goldbook.iupac.org [goldbook.iupac.org]

- 11. Solvent - Wikipedia [en.wikipedia.org]

- 12. Kamlet-Taft solvent parameters [stenutz.eu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 16. Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. scispace.com [scispace.com]

- 22. pubs.aip.org [pubs.aip.org]

- 23. nbinno.com [nbinno.com]

- 24. This compound [chemeurope.com]

- 25. Applications of 2,2,2-Trifluoroethanol_Chemicalbook [chemicalbook.com]

- 26. This compound as a solvent to control nucleophilic peptide arylation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00295E [pubs.rsc.org]

- 27. researchgate.net [researchgate.net]

- 28. This compound as a solvent to control nucleophilic peptide arylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Thermodynamic properties of 2,2,2-Trifluoroethanol and water mixtures

An In-depth Technical Guide to the Thermodynamic Properties of 2,2,2-Trifluoroethanol and Water Mixtures

Introduction

This compound (TFE) is a colorless, water-miscible liquid with a chemical formula of CF₃CH₂OH.[1] It is a unique solvent due to the presence of the highly electronegative trifluoromethyl group, which imparts a stronger acidic character compared to ethanol.[1] TFE is widely used as a cosolvent in the study of peptides and proteins because of its remarkable ability to induce and stabilize secondary structures, such as α-helices and β-sheets.[2][3][4][5] The mixtures of TFE and water exhibit highly non-ideal thermodynamic behavior, which is a direct consequence of the complex interplay of intermolecular forces. Understanding these thermodynamic properties is crucial for researchers, scientists, and drug development professionals, as it provides insights into the molecular mechanisms governing protein folding, stability, and interactions with potential drug candidates. This guide offers a comprehensive exploration of the thermodynamic properties of TFE-water mixtures, the underlying molecular interactions, their implications in biochemical research, and the experimental methods used for their characterization.

Part 1: Fundamental Thermodynamic Properties and Their Non-Ideal Behavior

The thermodynamic properties of TFE-water mixtures deviate significantly from those of an ideal solution, reflecting the intricate molecular interactions that occur upon mixing.

Enthalpy of Mixing (ΔHmix)

The enthalpy of mixing, or excess molar enthalpy (HmE), provides a measure of the heat absorbed or released upon mixing two components at constant temperature and pressure.[6] For an ideal mixture, ΔHmix is zero.[7] However, for TFE-water mixtures, the enthalpy of mixing is a complex function of composition. At low TFE concentrations (mole fraction xTFE < 0.1), the mixing process is exothermic (ΔHmix < 0), indicating that the interactions between TFE and water molecules are stronger than the average of the interactions in the pure components.[8] This is likely due to the favorable formation of hydrogen bonds between the hydroxyl group of TFE and water molecules. As the concentration of TFE increases, the mixing becomes endothermic (ΔHmix > 0), suggesting that the disruption of the hydrogen-bonding network of water and the self-association of TFE molecules become energetically dominant.[8]

Volume Changes on Mixing (ΔVmix)

The excess molar volume (VmE) is the change in volume upon mixing compared to an ideal mixture. For TFE-water mixtures, the excess molar volume is negative across the entire composition range, with a minimum observed at a TFE mole fraction of approximately 0.4.[8][9] A negative VmE indicates that the volume of the mixture is less than the sum of the volumes of the individual components, suggesting a more compact packing of the molecules in the mixture. This volume contraction is attributed to the ability of the smaller water molecules to fill the interstitial spaces within the larger, structured aggregates of TFE, as well as the formation of strong hydrogen bonds that pull the molecules closer together.

Heat Capacity (Cp)

The specific heat capacity of a substance is the amount of heat required to raise the temperature of a unit mass by one degree.[10] In TFE-water mixtures, the heat capacity exhibits non-ideal behavior that is dependent on the composition. The study of heat capacity provides insights into the structural organization and energy fluctuations within the mixture. For instance, a maximum in the excess molar heat capacity can indicate the presence of micro-heterogeneities and the formation of TFE clusters.

Phase Behavior

The temperature-composition phase diagram for TFE-water mixtures illustrates the conditions under which the mixture exists in different phases (solid, liquid, vapor). These mixtures exhibit a single liquid phase at ambient conditions due to their complete miscibility. The liquid-vapor equilibrium of TFE-water mixtures is important for distillation processes and understanding the relative volatility of the components. The phase diagram shows the bubble and dew point lines at different pressures, which are essential for designing and optimizing separation processes.[11]

Part 2: Molecular-Level Interpretation of Thermodynamic Properties

The macroscopic thermodynamic properties of TFE-water mixtures are a direct result of the molecular-level interactions between the constituent molecules.

The Role of Hydrogen Bonding

Both water and TFE are capable of forming hydrogen bonds. Water is an excellent hydrogen bond donor and acceptor, forming a dynamic three-dimensional network. TFE, on the other hand, is a better hydrogen bond donor than an acceptor.[12] In the mixture, there is a competition between water-water, TFE-TFE, and TFE-water hydrogen bonds. The balance of these interactions is highly dependent on the concentration and temperature, leading to the observed non-ideal thermodynamic behavior. Spectroscopic studies have been instrumental in probing these hydrogen bonding interactions.[13]

The Influence of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group in TFE is hydrophobic and is a key contributor to the unique properties of these mixtures.[12] At low TFE concentrations, the hydrophobic CF₃ groups are thought to promote the formation of TFE clusters or aggregates, where the hydrophobic groups are shielded from the surrounding water.[2][12][14][15] This micro-segregation is a crucial factor driving many of the observed thermodynamic and structural properties of the mixture.

Spectroscopic and Simulation Insights

A combination of experimental techniques and computational methods has provided a detailed picture of the structure of TFE-water mixtures. Molecular dynamics simulations have shown significant aggregation of TFE molecules, especially at low mole fractions.[2][12] These simulations, along with experimental data from techniques such as small-angle X-ray scattering, have confirmed the presence of TFE clusters in aqueous solutions.[4]

Part 3: Implications for Protein Folding and Drug Development

The unique properties of TFE-water mixtures make them an invaluable tool in the study of protein and peptide conformation.

TFE as a Cosolvent to Study Protein Secondary Structure

It is well-established that TFE can induce and stabilize α-helical and β-sheet structures in peptides and proteins that are otherwise unstructured in aqueous solution.[4][5] This property allows researchers to study the intrinsic conformational preferences of polypeptide chains in an environment that mimics certain aspects of the less polar interior of a protein or a biological membrane.

Mechanistic Insights into TFE-Induced Protein Structuring

Several mechanisms have been proposed to explain the structure-inducing effects of TFE:

-

Preferential Solvation: TFE molecules are thought to preferentially accumulate around the peptide or protein, creating a "coating" that displaces water from the macromolecule's surface.[4][5]

-

Backbone Dehydration: The displacement of water molecules from the peptide backbone reduces the competition for hydrogen bonding, thereby favoring the formation of intramolecular hydrogen bonds that are characteristic of secondary structures.[4][16]

-

Lowered Dielectric Constant: TFE has a lower dielectric constant than water. The resulting lower dielectric constant of the mixture strengthens electrostatic interactions, including the hydrogen bonds within the peptide.[4][5]

-

Nanocrowding Effect: The TFE clusters can act as "nanocrowders," promoting a more compact, folded state of the protein through an excluded volume effect.[14][15]

Relevance in Drug Development

A thorough understanding of the conformational landscape of a target protein is fundamental for rational drug design. TFE-water mixtures can be employed as a tunable solvent system to explore different conformational states of a protein that may be relevant for drug binding. Furthermore, the stability of protein-based therapeutics is a critical aspect of their formulation. Studying the effects of cosolvents like TFE can provide valuable insights into the factors that govern protein stability and aggregation, aiding in the development of more robust drug formulations.

Part 4: Experimental Methodologies

Accurate determination of the thermodynamic properties of liquid mixtures requires precise experimental techniques.

Measurement of Thermodynamic Properties

-

Enthalpy of Mixing: Isothermal titration calorimetry (ITC) is a powerful technique for determining the heat changes associated with mixing. In a typical experiment, small aliquots of one component are injected into the other, and the resulting heat release or absorption is measured directly.

-

Excess Molar Volume: A vibrating tube densimeter is commonly used to measure the density of liquid mixtures with high precision. The excess molar volume can then be calculated from the densities of the pure components and the mixture.

-